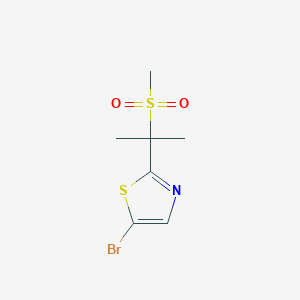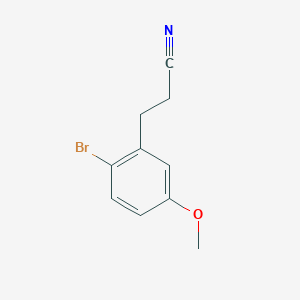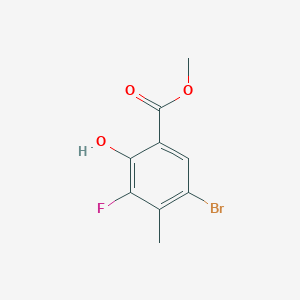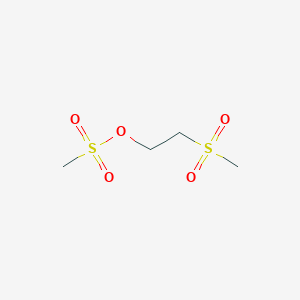![molecular formula C14H24N4O4 B8652994 Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B8652994.png)
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is an organic compound with the molecular formula C₁₄H₂₄N₄O₄ and a molecular weight of 312.37 g/mol . This compound features a cyclohexane ring with three stereocenters, an ester group, an azide group, and a tert-butoxycarbonyl (Boc) protecting group . The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is constructed through a series of cyclization reactions, often starting from simpler precursors.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Staudinger Reduction: The azide group can be reduced to a primary amine using phosphine reagents.
Boc Deprotection: The Boc protecting group can be removed under acidic or basic conditions to reveal the free amine.
Applications De Recherche Scientifique
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of biomolecules for various biological studies.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate primarily involves its reactive functional groups:
Azide Group: The azide group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Boc Protecting Group: The Boc group protects the amino functionality during synthetic transformations and can be removed to reveal the free amine for further reactions.
Comparaison Avec Des Composés Similaires
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: This compound also features an azide group and an ester group but differs in the substituents on the cyclohexane ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in the core structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C14H24N4O4 |
|---|---|
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20) |
Clé InChI |
OWOOGVCCMVDZAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)

![2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide](/img/structure/B8652927.png)




![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)



![5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B8653014.png)
![Tert-butyl(2-{[5-(aminosulfonyl)-2-methylphenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8653015.png)
